1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a pyrazolo[1,5-a]pyrazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of 1-(2-Methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Cyclization to Form Pyrazolo[1,5-a]pyrazine: The next step involves the cyclization of the intermediate with appropriate reagents to form the pyrazolo[1,5-a]pyrazine ring.
Coupling Reaction: Finally, the 1-(2-Methoxyphenyl)piperazine is coupled with the pyrazolo[1,5-a]pyrazine derivative under specific conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine can be compared with other similar compounds to highlight its uniqueness:
1-(2-Methoxyphenyl)piperazine: This compound lacks the pyrazolo[1,5-a]pyrazine moiety, making it less complex and potentially less active in certain biological assays.
1-(4-Methoxyphenyl)piperazine: The position of the methoxy group is different, which can significantly alter its chemical and biological properties.
1-(2,3-Dichlorophenyl)piperazine: The presence of chlorine atoms introduces different reactivity and potential toxicity compared to the methoxy-substituted derivative.
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C17H19N5O/c1-23-16-5-3-2-4-14(16)20-10-12-21(13-11-20)17-15-6-7-19-22(15)9-8-18-17/h2-9H,10-13H2,1H3 |
InChI Key |
YJFDXBXRPNWPIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Origin of Product |
United States |
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